5-methyl-1-propyl-1H-pyrazole-3-carboxamide

Description

Historical Development of Pyrazole-Carboxamide Chemistry

Pyrazole chemistry traces its origins to Ludwig Knorr’s 1883 synthesis of substituted pyrazoles via β-diketone cyclocondensation with hydrazines. This foundational work established pyrazoles as a privileged scaffold in heterocyclic chemistry. The introduction of carboxamide functionalities to pyrazoles emerged in the mid-20th century, driven by the need to enhance hydrogen-bonding capabilities for pharmaceutical applications. Early methods relied on hydrazine-carboxylate couplings, but advancements in transition-metal catalysis and microwave-assisted synthesis later improved regioselectivity and yields.

The specific development of 5-methyl-1-propyl-1H-pyrazole-3-carboxamide reflects iterative improvements in substituent-directed synthesis. For example, Girish et al.’s nano-ZnO-catalyzed protocol (95% yield) demonstrated the feasibility of synthesizing 1,3,5-trisubstituted pyrazoles, a critical step toward carboxamide derivatives. Subsequent work by Deng and Mani introduced regioselective approaches using nitroolefins and hydrazones, achieving up to 92% yields for analogous structures.

Table 1: Key Milestones in Pyrazole-Carboxamide Synthesis

Position of this compound in Heterocyclic Chemistry

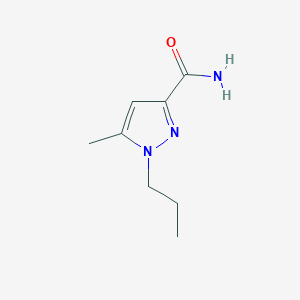

This compound belongs to the 1,3,5-trisubstituted pyrazole subclass, distinguished by:

- Position 1 : A propyl group (CH₂CH₂CH₃), enhancing lipophilicity and membrane permeability.

- Position 3 : A carboxamide (-CONH₂) group, enabling hydrogen bonding with biological targets like kinase ATP pockets.

- Position 5 : A methyl group (CH₃), providing steric stabilization without significant electronic effects.

The π-excess aromatic system of the pyrazole ring facilitates electrophilic substitution at position 4, while nucleophilic attacks occur at positions 3 and 5. The carboxamide moiety’s resonance stabilization (Figure 1) modulates electron density across the ring, influencing reactivity in further functionalization.

Structural Analysis

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃O | |

| Molecular Weight | 167.21 g/mol | |

| IUPAC Name | This compound | |

| X-ray Crystallography | Confirmed planar pyrazole ring |

Significance in Contemporary Chemical Research

This compound serves dual roles in modern research:

- Drug Discovery Intermediate : As a precursor to kinase inhibitors (e.g., Aurora A/B inhibitors), it enables structural diversification at the carboxamide position. Compound 6k, derived from similar scaffolds, showed IC₅₀ values of 16.3 nM against Aurora A.

- Antimicrobial Development : Pyrazole carboxamides exhibit biofilm disruption in Staphylococcus aureus via membrane permeability modulation.

Research Applications

Taxonomic Classification in Pyrazole Derivative Hierarchy

The compound’s taxonomy within pyrazole derivatives is defined by:

- Substitution Pattern : 1-alkyl, 3-carboxamide, 5-alkyl.

- Functional Group Priority : Carboxamide > alkyl groups in IUPAC naming.

- Bioactivity Class : Non-NSAID pyrazoles (lacking carboxylic acid groups).

Classification Framework

| Tier | Criteria | Example Compounds |

|---|---|---|

| Simple Pyrazoles | Unsubstituted or monosubstituted | Pyrazole, 1-methylpyrazole |

| Bis-Substituted | Two substituents | 3,5-dimethylpyrazole |

| Tris-Substituted | Three substituents | This compound |

| Fused Pyrazoles | Benzene- or heterocycle-fused | Indazole, pyrazolo[1,5-a]pyridine |

Properties

IUPAC Name |

5-methyl-1-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-4-11-6(2)5-7(10-11)8(9)12/h5H,3-4H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPOJNFIMBEJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261068 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956935-39-0 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956935-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with an appropriate carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired carboxamide compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods often focus on maximizing the purity and yield of the final product through careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include halides, amines, and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides, amines, thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated, aminated, or thiolated derivatives.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development

5-Methyl-1-propyl-1H-pyrazole-3-carboxamide serves as a key building block in the synthesis of agrochemicals, particularly herbicides. Its efficacy in controlling unwanted plant growth enhances crop yields and contributes to sustainable agricultural practices. Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity against various weed species.

| Herbicide Derivative | Target Species | Efficacy |

|---|---|---|

| Compound A | Dandelion | High |

| Compound B | Crabgrass | Moderate |

| Compound C | Broadleaf weeds | High |

Pharmaceutical Development

Drug Discovery and Development

This compound is utilized as an intermediate in the production of various pharmaceuticals. It has shown potential in targeting specific health conditions, particularly in the development of drugs aimed at cancer treatment and inflammation management. A notable study highlighted its role in synthesizing derivatives that inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies evaluated the anticancer properties of this compound derivatives against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Growth inhibition |

| NCI-H460 | 42.30 | Significant cytotoxicity |

| A549 | 26.00 | Induction of apoptosis |

These findings suggest that the compound may be effective in targeting specific cancer pathways, warranting further investigation for drug development.

Material Science

Advanced Materials Formulation

The compound plays a significant role in formulating advanced materials, including polymers and coatings. Its unique chemical structure allows for the creation of durable and functional products that are essential in various industrial applications.

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods to detect and quantify other compounds. This application is particularly useful in environmental monitoring and quality control processes, where accurate measurements are critical.

Biochemistry

Biochemical Assays

The compound is utilized in biochemical assays to study metabolic pathways and enzyme activities. Understanding these mechanisms is crucial for drug discovery and development, as it helps identify potential therapeutic targets.

Case Study: Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic processes, which may lead to novel therapeutic strategies for managing diseases related to metabolic dysregulation.

Mechanism of Action

The mechanism of action of 5-methyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide/Carboximidamide Families

Key differences among pyrazole derivatives arise from substituent positions and functional groups:

Key Observations :

- Functional Groups : The carboxamide group in the target compound contrasts with carboximidamide derivatives (e.g., ), which contain an imine moiety. Carboxamides are more hydrolytically stable, while carboximidamides may exhibit higher reactivity in biological systems .

Physicochemical Properties

- Lipophilicity : The propyl chain in the target compound increases logP compared to methyl-substituted analogs, enhancing membrane permeability but reducing aqueous solubility.

- Stability : Nitro-substituted analogs (e.g., ) may exhibit photodegradation risks, whereas the target compound’s alkyl groups suggest greater stability under standard conditions .

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-3-carboxamide (CAS Number: 956935-39-0) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes a methyl group at the 5-position, a propyl group at the 1-position, and a carboxamide group at the 3-position. This compound has gained attention in recent years due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C8H13N3O. Its structure allows for specific interactions with various biological targets, making it a valuable compound for research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain metabolic pathways by binding to target proteins, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications, especially in oncology and infectious diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- In vitro Studies : Various derivatives have been synthesized and tested against cancer cell lines. For example, compounds derived from pyrazole structures showed significant cytotoxicity against A549 (lung cancer) cells with IC50 values ranging from 26 µM to as low as 0.39 µM for more potent derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4 | A549 | 26 |

| Compound 21 | HCT116 | 0.39 |

| Compound 28 | HepG2 | Significant inhibition |

These findings suggest that modifications in the pyrazole structure can greatly enhance anticancer activity.

Antimicrobial Activity

Additionally, studies have indicated that certain pyrazole derivatives exhibit antimicrobial properties. The interaction with bacterial enzymes or cell membranes may disrupt vital processes, leading to bacterial cell death.

Case Studies

Several case studies have been conducted to explore the biological activity of pyrazole derivatives:

- Study by Huang et al. : This study focused on synthesizing novel pyrazole derivatives and evaluating their anticancer potential. The most potent compound exhibited an IC50 value of 0.46 µM against MCF-7 breast cancer cells, indicating strong inhibitory effects on tumor growth .

- Research by Zheng et al. : This research developed pyrazole-linked benzimidazole derivatives that were tested on multiple cancer cell lines (U937, K562). The findings demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-1-propyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions using pyrazole precursors. For example, similar pyrazole derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized by refluxing intermediates in ethanol with catalytic acid, followed by purification via recrystallization . Key parameters include solvent choice (ethanol or THF), temperature (reflux conditions), and reaction time (3–4 hours). Post-synthesis purification using column chromatography or HPLC is recommended to achieve ≥95% purity, as demonstrated for related carboxamides .

Q. Which spectroscopic techniques are most effective for characterizing pyrazole-carboxamide derivatives?

- Methodological Answer : 1H NMR and IR spectroscopy are critical for confirming the pyrazole core and substituent positions. For example, 1H NMR can identify methyl (δ 2.1–2.5 ppm) and propyl (δ 0.9–1.7 ppm) groups, while IR detects carboxamide C=O stretches (~1650 cm⁻¹). ESI-MS provides molecular weight validation, as shown for analogs like 5-(substituted phenyl)-pyrazole derivatives . Purity assessment often employs GC or HPLC, with ≥98% purity reported for structurally similar compounds .

Q. How should researchers handle stability and storage of pyrazole-carboxamide derivatives?

- Methodological Answer : Store the compound at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Stability studies on analogs (e.g., 4-amino-3-propyl-1H-pyrazole-5-carboxamide) recommend avoiding prolonged exposure to humidity and light . Shipping with blue ice is advised for labile derivatives .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of pyrazole-carboxamide analogs with enhanced bioactivity?

- Methodological Answer : Molecular docking against target proteins (e.g., human dihydrofolate reductase, DHFR) identifies key interactions. For instance, pyrazole derivatives with nitro or methyl groups exhibit improved binding via hydrophobic interactions with residues like Leu4 and Phe31. Docking scores (e.g., –9.2 kcal/mol for active analogs vs. –8.1 kcal/mol for controls) help prioritize candidates for synthesis . Quantum mechanical calculations (e.g., DFT) further optimize substituent geometry .

Q. What strategies resolve contradictions in biological activity data across pyrazole-carboxamide derivatives?

- Methodological Answer : Discrepancies in IC50 values or selectivity may arise from assay conditions (e.g., buffer pH, cell lines). Systematic SAR studies, as performed for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine analogs, reveal substituent effects. For example, propyl vs. phenyl groups at position 1 alter logP (1.6 vs. 2.8), impacting membrane permeability . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) and control for batch-to-batch purity variations .

Q. How can researchers address gaps in ecological and toxicological data for pyrazole-carboxamides?

- Methodological Answer : When SDS data are unavailable (e.g., no PBT/vPvB assessment ), apply predictive tools like ECOSAR or TEST software to estimate toxicity. For example, analogs with logP >3 may bioaccumulate; mitigate this by introducing polar groups (e.g., –OH or –COOH). Experimental validation via acute toxicity assays in Daphnia magna or algae can fill data gaps .

Q. What advanced purification techniques improve yield and purity of pyrazole-carboxamides?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., H₂O:MeCN from 90:10 to 50:50) resolves closely related impurities. For thermally stable derivatives, preparative GC achieves >99% purity, as shown for 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid . Countercurrent chromatography (CCC) is ideal for large-scale purification without column degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.